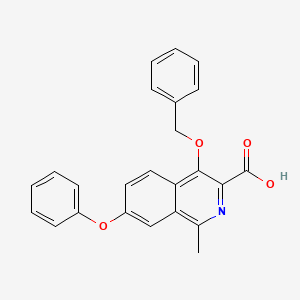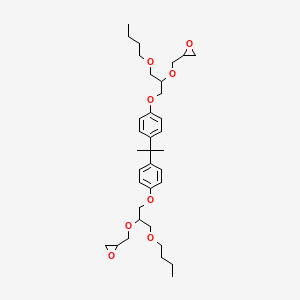
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-3H-purine-6(9H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-3H-purine-6(9H)-thione is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring. The presence of multiple hydroxyl groups and a thione group contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-3H-purine-6(9H)-thione involves several steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This is typically achieved through cyclization reactions involving dihydroxy compounds.
Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions, often using dimethylamine as a reagent.
Introduction of the Thione Group: The thione group is incorporated through sulfurization reactions, using reagents such as phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or even further to a sulfide.
Substitution: The purine base can undergo substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted purine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its interactions with biomolecules. Its ability to form hydrogen bonds and its structural similarity to nucleotides make it a valuable tool in the study of enzyme mechanisms and DNA/RNA interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor of certain enzymes or as a modulator of biological pathways, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-3H-purine-6(9H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity by mimicking natural substrates or inhibitors. This binding can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Adenosine: Shares the purine base but lacks the thione group.
Guanosine: Similar structure but with different functional groups.
Thioinosine: Contains a thione group but differs in the sugar moiety.
Uniqueness
The uniqueness of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-3H-purine-6(9H)-thione lies in its combination of a purine base with a tetrahydrofuran ring and a thione group. This combination imparts distinct chemical properties, making it a versatile compound for various applications.
特性
分子式 |
C12H17N5O4S |
|---|---|
分子量 |
327.36 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-3H-purine-6-thione |
InChI |
InChI=1S/C12H17N5O4S/c1-16(2)12-14-9-6(10(22)15-12)13-4-17(9)11-8(20)7(19)5(3-18)21-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,22)/t5-,7-,8-,11-/m1/s1 |
InChIキー |
ABXGJJVKZAAEDH-IOSLPCCCSA-N |
異性体SMILES |
CN(C)C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CN(C)C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-](/img/structure/B13351542.png)


![4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)

![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)


![3-([1,4'-Bipiperidin]-1'-yl)propanoic acid](/img/structure/B13351585.png)




